2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds containing similar structural frameworks, such as 1,2,4-triazole derivatives and sulfanyl acetamides, have been extensively studied for their synthetic methodologies and characterization. The synthetic routes often involve multi-step processes that allow for the introduction of various substituents, which can significantly affect the biological and chemical properties of these molecules (Rehman et al., 2013). Such synthetic versatility is crucial for the development of new pharmaceuticals and materials.
Antimicrobial and Anticancer Activity
Derivatives similar to the compound have been investigated for their antimicrobial and anticancer activities. For instance, studies on 1,2,4-triazole derivatives have shown potential against various microbial strains and cancer cell lines, indicating the potential of these compounds as leads for developing new antimicrobial and anticancer agents (Bektaş et al., 2007). The presence of the 1,2,4-triazole ring, along with sulfanyl and acetamide functional groups, can contribute to the bioactivity of these compounds.
Chemical Modifications for Enhanced Activity
Chemical modification strategies of compounds containing the 1,2,4-triazole moiety and related structures have been employed to enhance their biological activity. By altering substituents around the core structure, researchers have developed derivatives with improved potency and selectivity towards biological targets. This approach has been particularly fruitful in the search for new therapeutics, demonstrating the importance of structural optimization in drug development (Kishimoto et al., 1984).
Role in Developing Diagnostic Agents
Beyond therapeutic applications, compounds with similar functionalities have been explored for their utility in developing diagnostic agents, particularly in the field of radiopharmaceuticals. For example, compounds with specific functional groups can be labeled with radioactive isotopes for use in imaging studies, aiding in the diagnosis and monitoring of various diseases (Latli & Casida, 1995).
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the design of drug-like small molecules with anticancer properties . The specific targets may vary depending on the cancer type and the specific biochemical pathways involved.
Mode of Action
It is known that similar compounds interact with their targets to inhibit key enzymes or proteins, thereby disrupting the normal functioning of cancer cells .
Biochemical Pathways
Similar compounds are known to affect multiple pathways involved in cell proliferation, apoptosis, and other processes critical to the survival and growth of cancer cells .
Pharmacokinetics
Similar compounds are typically designed to have good bioavailability, meaning they can be effectively absorbed and distributed within the body, metabolized to their active form, and excreted in a timely manner .
Result of Action
Similar compounds are known to have anticancer activity, as evidenced by their ability to inhibit the growth of cancer cells in vitro .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-5-4-6-16(13(12)2)21-17(25)11-27-19-23-22-18(24(19)20)14-7-9-15(26-3)10-8-14/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTKQSOHNZEONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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